An In-depth Technical Guide to 4-Phenoxyphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Phenoxyphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Phenoxyphenylboronic acid (CAS No. 51067-38-0), a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides established experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, and explores its significance in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Core Properties of 4-Phenoxyphenylboronic Acid
4-Phenoxyphenylboronic acid is a white to off-white crystalline solid. Its chemical structure features a boronic acid functional group and a phenoxy group attached to a benzene ring, making it a valuable reagent in carbon-carbon bond-forming reactions.
| Property | Value | Reference(s) |
| CAS Number | 51067-38-0 | [1][2] |
| Molecular Formula | C₁₂H₁₁BO₃ | [1][2] |
| Molecular Weight | 214.02 g/mol | [2] |
| Appearance | White to off-white powder/chunk | [1] |
| Melting Point | 141-145 °C | [1][2] |
| Purity | ≥95.0% | [2] |
| Synonyms | 4-Phenoxybenzeneboronic acid, p-Phenoxyphenylboronic acid | [1] |
| InChI Key | KFXUHRXGLWUOJT-UHFFFAOYSA-N | [2] |
| SMILES | OB(O)c1ccc(Oc2ccccc2)cc1 | [2] |
Experimental Protocols
Synthesis of 4-Phenoxyphenylboronic Acid
A common and efficient method for the synthesis of 4-Phenoxyphenylboronic acid is through the reaction of a Grignard reagent, derived from 4-bromodiphenyl ether, with a borate ester followed by acidic hydrolysis.
Materials:
-
4-bromodiphenyl ether
-
Magnesium turnings
-
Iodine (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
12N Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve 4-bromodiphenyl ether in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 4-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 12N HCl at 0 °C, which will cause a precipitate to form.
-
Remove the THF by rotary evaporation.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-phenoxyphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of an Ibrutinib Precursor
4-Phenoxyphenylboronic acid is a crucial reagent in the synthesis of Ibrutinib, a potent BTK inhibitor. The following protocol outlines the Suzuki-Miyaura coupling of 4-phenoxyphenylboronic acid with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key step in the synthesis of Ibrutinib.[3]
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
4-Phenoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), 4-phenoxyphenylboronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst, [Pd(dppf)Cl₂] (0.05 equivalents), to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Application in Drug Development: Ibrutinib and the BTK Signaling Pathway
4-Phenoxyphenylboronic acid is a key building block in the synthesis of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[3] Ibrutinib is used to treat various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib works by covalently binding to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity. This blockage of BTK signaling leads to decreased B-cell proliferation and survival.
Figure 1. The Bruton's tyrosine kinase (BTK) signaling pathway and the mechanism of action of Ibrutinib.
Experimental Workflow and Logical Relationships
The synthesis of Ibrutinib from 4-Phenoxyphenylboronic acid involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction, which forms the core biaryl structure of the final drug molecule. The general workflow illustrates the logical progression from starting materials to the final active pharmaceutical ingredient.
Figure 2. A simplified workflow for the synthesis of Ibrutinib, highlighting the role of 4-Phenoxyphenylboronic acid.
Conclusion
4-Phenoxyphenylboronic acid is a pivotal intermediate in modern organic and medicinal chemistry. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling has made it an indispensable tool for the synthesis of complex molecules, including important pharmaceuticals like Ibrutinib. This guide provides essential technical information and detailed protocols to aid researchers and drug development professionals in leveraging the full potential of this versatile compound.
